molecular formula C40H56 B12508940 Provitamin A; beta-Carotene CAS No. 16910-92-2

Provitamin A; beta-Carotene

Cat. No.: B12508940
CAS No.: 16910-92-2
M. Wt: 536.9 g/mol
InChI Key: OENHQHLEOONYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Provitamin A, specifically beta-carotene, is a naturally occurring pigment found in plants. It is a member of the carotenoid family, which includes over 600 compounds. Beta-carotene is responsible for the red, orange, and yellow colors in many fruits and vegetables. It is considered a provitamin A carotenoid because the human body can convert it into vitamin A (retinol), which is essential for vision, immune function, and skin health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-carotene can be synthesized through chemical processes. One common method involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the long chain of conjugated double bonds characteristic of beta-carotene. The reaction conditions typically require a solvent like dichloromethane and a base such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of beta-carotene has evolved from extraction from natural sources like carrots to chemical synthesis and biotechnological methods. Chemical synthesis remains a primary method due to its efficiency and cost-effectiveness. biotechnological methods, including the use of genetically modified microorganisms, are gaining popularity due to higher bioavailability and consumer preference for natural products .

Chemical Reactions Analysis

Types of Reactions

Beta-carotene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-carotene has a wide range of applications in scientific research:

Mechanism of Action

Beta-carotene exerts its effects primarily through its conversion to vitamin A in the body. This conversion occurs in the intestinal mucosa, where beta-carotene is cleaved by the enzyme beta-carotene dioxygenase to form retinal. Retinal is then reduced to retinol, which is essential for vision, immune function, and cellular growth . Additionally, beta-carotene acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells .

Biological Activity

Beta-carotene, a prominent member of the carotenoid family, serves as a vital provitamin A compound in human nutrition. Its biological activity is multifaceted, encompassing antioxidant properties, conversion to vitamin A, and various physiological roles. This article delves into the biological activity of beta-carotene, supported by empirical data, case studies, and research findings.

Chemical Structure and Conversion Mechanism

Beta-carotene is characterized by its unique β\beta -ionone structure, which allows it to be efficiently converted into vitamin A (retinol) in the human body. The conversion occurs primarily in the intestine through the action of the enzyme beta-carotene 15,15'-monooxygenase (BCMO1), which cleaves beta-carotene into two molecules of retinal. This process is crucial for maintaining adequate vitamin A levels necessary for vision, immune function, and cellular differentiation .

Antioxidant Properties

One of the most significant biological activities of beta-carotene is its role as an antioxidant. It scavenges reactive oxygen species (ROS) and quenches singlet molecular oxygen, thereby protecting cells from oxidative damage. This antioxidant activity is particularly important in preventing chronic diseases such as cardiovascular disease and cancer .

Table 1: Antioxidant Mechanisms of Beta-Carotene

MechanismDescription
Singlet Oxygen Quenching Reduces oxidative stress by neutralizing singlet oxygen.
Radical Scavenging Interacts with free radicals to prevent cellular damage.
Lipid Radical Scavenging Protects lipid membranes from oxidative degradation.

Bioavailability and Conversion Efficiency

The bioavailability of beta-carotene is influenced by several factors including dietary fat content, food matrix, and preparation methods. Studies indicate that the conversion efficiency of dietary beta-carotene to retinol can vary significantly, with estimates ranging from 3.6:1 to 28:1 (weight basis) depending on individual metabolic factors and dietary context . Recent revisions by nutritional boards suggest an average conversion ratio of approximately 12:1 .

Case Study: Vitamin A Deficiency Reversal

A notable clinical study involved a cohort of vitamin A-deficient adults who were administered either beta-carotene or preformed vitamin A. Results demonstrated that daily supplementation with 1500 µg of beta-carotene effectively reversed deficiency symptoms within weeks, highlighting its efficacy as a dietary source of vitamin A .

Physiological Roles

Beyond its role as a provitamin A source, beta-carotene exhibits various physiological functions:

  • Immune Function : Beta-carotene enhances immune response by promoting the proliferation and activity of immune cells .
  • Vision : It plays a critical role in maintaining normal vision through its conversion to retinal, essential for phototransduction in the retina .
  • Tissue Differentiation : As a precursor to retinoic acid, beta-carotene influences gene expression involved in cell differentiation and development .

Health Implications

Research has shown that higher serum levels of beta-carotene are associated with lower mortality rates from various causes, including cardiovascular diseases . However, excessive supplementation has been linked to adverse effects in certain populations, particularly smokers. Therefore, dietary intake through fruits and vegetables is recommended over high-dose supplements .

Table 2: Health Benefits Associated with Beta-Carotene

Health BenefitEvidence Level
Reduced Cancer Risk Moderate
Lower Cardiovascular Risk Strong
Improved Immune Response Strong

Properties

IUPAC Name

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENHQHLEOONYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860004
Record name beta,beta-Carotene, neo D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30430-49-0, 16910-92-2
Record name cis-β-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30430-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta,beta-Carotene, neo D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.